![molecular formula C14H12ClNO4S B2993040 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid CAS No. 379729-06-3](/img/structure/B2993040.png)

3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

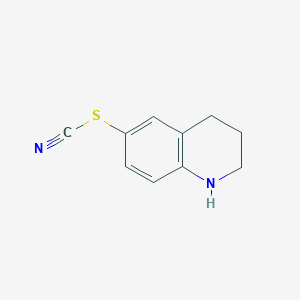

3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H12ClNO4S and a molecular weight of 325.77 . It is used for proteomics research applications .

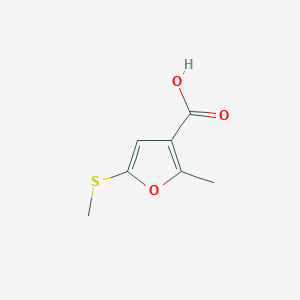

Molecular Structure Analysis

The molecular structure of 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid is defined by its molecular formula, C14H12ClNO4S . This indicates that it contains 14 carbon atoms, 12 hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid are defined by its molecular structure. It has a molecular weight of 325.77 . Other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Plant Stress Tolerance Induction

Benzoic acid and its derivatives, including sulfosalicylic acid and methyl salicylic acid, have been shown to play a significant role in inducing multiple stress tolerance in plants. These molecules are effective in promoting tolerance to heat, drought, and chilling stress, suggesting a potential application of benzoic acid-based compounds in agriculture to enhance crop resilience against environmental stressors (Senaratna et al., 2004).

Organic Synthesis and Catalysis

Research into methyloxorhenium(V) compounds with tridentate chelating ligands, including those related to sulfonamide structures, has contributed to understanding the mechanisms of catalysis and oxidation in organic chemistry. These compounds exhibit unique properties and reactivities, suggesting potential applications in synthetic chemistry for the development of novel catalytic processes (Shan et al., 2003).

Environmental and Water Treatment

The transformation of sulfamethoxazole (SMX), a sulfonamide antibacterial, in reactions with chlorine was studied to understand the fate of such compounds in municipal wastewaters and affected drinking waters. This research indicates the significant transformation of sulfonamide compounds during water treatment processes, highlighting their environmental relevance and the need for effective degradation strategies (Dodd & Huang, 2004).

Advanced Materials

The synthesis and properties of new sulfonated poly(p-phenylene) derivatives for proton exchange membranes showcase the application of sulfonated compounds in the development of materials for fuel cells. These polymers demonstrate high ion exchange capacities, water absorption capacities, and proton conductivities, suggesting their potential use in energy conversion and storage technologies (Ghassemi & McGrath, 2004).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(3-chlorophenyl)-methylsulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c1-16(12-6-3-5-11(15)9-12)21(19,20)13-7-2-4-10(8-13)14(17)18/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSFTRWOVSFWNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2992958.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2992962.png)

![Methyl 3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2992968.png)

![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/no-structure.png)

![2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2992972.png)

![Tert-butyl 9a-formyl-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2992973.png)

![Methyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2992980.png)